N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-9-13-14-12(19-9)8-16-6-2-3-10(7-16)15-20(17,18)11-4-5-11/h10-11,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFZUCISTORXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanism of action of this compound, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a piperidine ring, a cyclopropanesulfonamide moiety, and a 5-methyl-1,3,4-oxadiazol-2-yl group. Its molecular formula is with a molecular weight of approximately 320.41 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard methods.
| Bacterial Strain | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 50 | Gentamicin | 10 |
| Staphylococcus aureus | 100 | Gentamicin | 10 |
| Klebsiella pneumoniae | 75 | Gentamicin | 10 |
| Bacillus cereus | 150 | Gentamicin | 10 |
The results showed that the compound exhibited promising antibacterial activity, particularly against E. coli and K. pneumoniae .
Anticancer Activity
In addition to antimicrobial properties, oxadiazole derivatives have been investigated for their anticancer effects. A recent study highlighted that certain derivatives demonstrated inhibition of PD-L1, a protein involved in immune evasion by tumors. The compound exhibited an IC50 value of 1.8 nM in assays designed to measure binding affinity to PD-L1 . This suggests potential applications in cancer immunotherapy.
The biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Modulation of Immune Response : By inhibiting PD-L1 interactions, the compound may enhance T-cell responses against tumors.
- Interference with Metabolic Pathways : The oxadiazole ring is known to interact with various enzymes involved in metabolic processes.
Study on Antimicrobial Activity
A detailed study published in the Journal of Korean Chemical Society focused on synthesizing various oxadiazole derivatives and evaluating their antimicrobial properties. The synthesized compounds were tested against multiple bacterial strains using the agar diffusion method. The results indicated that modifications in the chemical structure significantly influenced the antibacterial efficacy .
Study on Anticancer Potential
Another investigation explored the anticancer potential of oxadiazole derivatives through in vitro assays. The study found that specific modifications led to enhanced binding affinity to PD-L1 and significant inhibition of tumor growth in murine models . These findings support further exploration into the therapeutic applications of this class of compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds, including those with piperidine moieties, exhibit significant anticancer properties. A study demonstrated that certain 1,3,4-oxadiazole derivatives can induce apoptosis in cancer cells through the modulation of cellular pathways involved in cell cycle regulation and apoptosis . Specifically, compounds similar to N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide have been synthesized and tested for their efficacy against various cancer cell lines.
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activity. Compounds containing this moiety have shown effectiveness against a range of bacterial and fungal pathogens. The incorporation of piperidine enhances the lipophilicity of these compounds, potentially improving their membrane permeability and bioavailability . This suggests that this compound could be developed as a novel antimicrobial agent.
Pharmacological Applications
Neurological Disorders
Piperidine derivatives are often explored for their neuroprotective effects. Preliminary studies suggest that compounds similar to this compound may exhibit activity against neurodegenerative diseases through mechanisms involving neurotransmitter modulation and anti-inflammatory effects . The oxadiazole component may contribute to the compound's ability to cross the blood-brain barrier effectively.
Anti-inflammatory Effects
The sulfonamide group in this compound is associated with anti-inflammatory properties. Research on related sulfonamide compounds has shown promise in reducing inflammation in various models of disease, including rheumatoid arthritis and inflammatory bowel disease. The dual action of the oxadiazole and sulfonamide functionalities could provide a synergistic effect in treating inflammatory conditions .
Material Science
Potential in Polymer Chemistry
The unique chemical structure of this compound allows for its use as a building block in polymer synthesis. Its ability to form stable bonds can be exploited in creating novel polymers with specific properties such as enhanced thermal stability and mechanical strength . This application is particularly relevant in the development of smart materials and coatings.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The target compound shares structural motifs with several sulfonamide- and oxadiazole-containing derivatives. Key comparisons are summarized below:
Table 1: Physicochemical Comparison with Structural Analogs
Key Observations :
Oxadiazole vs. Oxazole : The target compound’s 1,3,4-oxadiazole ring (vs. 1,2-oxazole in ) may enhance π-π stacking interactions in biological targets due to its planar aromaticity .
Molecular Weight : The target compound’s estimated molecular weight (~350–360 g/mol) aligns with analogs optimized for blood-brain barrier permeability .
Preparation Methods
Hydrazide Cyclization Method
Procedure :
-
Step 1 : React acetic hydrazide with 2-(cyclopropylmethoxy)benzoyl chloride in acetonitrile to form N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide.
-
Step 2 : Cyclize the hydrazide using triphenylphosphine (PPh₃), triethylamine (Et₃N), and carbon tetrachloride (CCl₄) at 100°C for 1 hour.
Yield : 68–75%.
Mechanism :
Trichloromethyl Chloroformate-Mediated Cyclization
Procedure :
-
Step 1 : Treat acethydrazide with trichloromethyl chloroformate (TCF) in 1,2-dichloroethane at −10–20°C.
-
Step 2 : Catalyze with pyridine or 4-dimethylaminopyridine (DMAP), then heat to 40–80°C for 1–12 hours.
Yield : 82%.
Advantages : Scalable and avoids gaseous phosgene.
Functionalization of Piperidine
Preparation of Piperidin-3-amine Derivatives
Procedure :
-
Step 1 : Protect the piperidine amine as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate.
-
Step 2 : Introduce substituents at the 1-position via alkylation or reductive amination.
Example :
Deprotection and Isolation
Procedure :
Sulfonylation with Cyclopropanesulfonyl Chloride
Reaction Conditions
Procedure :
-
Step 1 : Dissolve Intermediate A (1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-amine) in dichloromethane (DCM).
-
Step 2 : Add cyclopropanesulfonyl chloride and Et₃N at 0°C, then warm to room temperature.
Yield : 76%.
Mechanism :
Purification
Analytical Characterization
Spectroscopic Data
Comparative Efficiency of Cyclization Agents
| Reagent | Yield (%) | Reaction Time | Safety |
|---|---|---|---|
| PPh₃/CCl₄ | 68–75 | 1 hour | Moderate |
| Trichloromethyl chloroformate | 82 | 1–12 hours | High |
| POCl₃ | 45 | 6 hours | Low |
Optimization Challenges and Solutions
Oxadiazole Ring Stability
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 5-methyl-1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate using dehydrating agents like POCl₃ or H₂SO₄ .
- Step 2 : Alkylation of the piperidine ring at the 3-position with the oxadiazole-methyl group, often employing K₂CO₃ as a base in DMF at 60–80°C .
- Step 3 : Sulfonylation of the piperidine nitrogen with cyclopropanesulfonyl chloride in dichloromethane under inert conditions .
- Key Variables :
| Variable | Impact on Yield |
|---|---|
| Temperature | Higher temps (>80°C) risk oxadiazole decomposition . |
| Solvent | Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution . |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity . |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H/13C NMR :
- Piperidine protons appear as multiplets at δ 2.5–3.5 ppm, while the oxadiazole C-2 methyl group resonates as a singlet at δ 2.2–2.4 ppm .
- Cyclopropane sulfonamide protons show distinct splitting patterns (J = 6–8 Hz) due to ring strain .
- Mass Spectrometry :
- ESI-MS typically displays [M+H]⁺ peaks with isotopic patterns confirming sulfur and chlorine content .
- IR Spectroscopy :
- Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹; oxadiazole C=N absorption at 1600–1650 cm⁻¹ .
Q. How can researchers design initial biological assays to evaluate antimicrobial activity?
- In Vitro Assays :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24 hours .
- Data Interpretation :
- Synergy with β-lactams suggests potential inhibition of penicillin-binding proteins (PBPs) .
- Discrepancies in activity between strains may relate to efflux pump expression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Targeted Modifications :
- Oxadiazole Substitution : Replace 5-methyl with electron-withdrawing groups (e.g., -CF₃) to enhance membrane penetration .
- Piperidine Functionalization : Introduce hydroxyl groups at C-4 to improve solubility without compromising sulfonamide binding .
- In Silico Tools :
- Molecular docking (AutoDock Vina) predicts interactions with bacterial dihydrofolate reductase (DHFR) .
- MD simulations (GROMACS) assess stability of ligand-enzyme complexes over 100 ns .
Q. What strategies resolve contradictions in enzymatic inhibition data across studies?
- Root Causes :
- Variability in enzyme sources (e.g., recombinant vs. native DHFR) .
- Assay conditions (pH, ionic strength) affecting sulfonamide ionization .
- Mitigation :
- Standardize protocols using recombinantly expressed enzymes (e.g., E. coli DHFR) .
- Conduct pH-dependent IC₅₀ studies to identify optimal inhibition conditions .
Q. How can researchers investigate off-target effects in mammalian cells?
- Toxicity Screening :
- MTT assays on HEK-293 cells at 10–100 μM concentrations to assess cytotoxicity .
- hERG channel inhibition assays (patch-clamp) to evaluate cardiac safety .
- Transcriptomics :
- RNA-seq analysis of treated vs. untreated cells identifies dysregulated pathways (e.g., apoptosis, oxidative stress) .
Methodological Guidance for Data Analysis
Q. What statistical approaches validate reproducibility in dose-response experiments?
- Regression Models :
- Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
- Quality Control :
| Parameter | Threshold |
|---|---|
| R² (goodness-of-fit) | ≥0.90 |
| Replicates | n ≥ 3 independent experiments |
Q. How should researchers handle batch-to-batch variability in compound synthesis?
- Analytical QC :
- Enforce strict HPLC purity thresholds (>98%) and NMR identity checks for each batch .
- Stability Studies :
- Accelerated degradation testing (40°C/75% RH for 4 weeks) monitors sulfonamide hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
